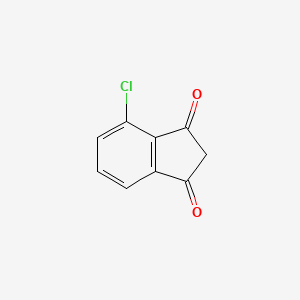
4-Chloro-1H-indene-1,3(2H)-dione
Descripción general
Descripción
4-Chloro-1H-indene-1,3(2H)-dione, commonly referred to as 4-chloroindene-1,3-dione, is a heterocyclic organic compound belonging to the class of substituted indene compounds. It is a colorless, crystalline solid with a molecular formula of C8H5ClO2 and a molar mass of 166.56 g/mol. 4-Chloroindene-1,3-dione has a wide range of applications, from being used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, to being employed in the development of new materials. It has also been studied for its potential use in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
4-Chloroindene-1,3-dione has been studied for its potential use in the development of new materials and for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It has also been studied for its potential use in the treatment of certain diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 4-chloroindene-1,3-dione has been studied for its potential use in the synthesis of other compounds, such as 4-chloroindene-1,3-dione-2-carboxylic acid and 4-chloroindene-1,3-dione-2-thioester.
Mecanismo De Acción
The mechanism of action of 4-chloroindene-1,3-dione is not yet fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This could potentially lead to an increase in the amount of acetylcholine available in the brain, which could have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloroindene-1,3-dione are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in certain diseases. In addition, it has been suggested that it may have an effect on the central nervous system, as well as the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloroindene-1,3-dione in laboratory experiments include its low toxicity, its low cost, and its availability in a variety of forms. The limitations of using 4-chloroindene-1,3-dione in laboratory experiments include its limited solubility in water, its low boiling point, and its reactivity with other compounds.
Direcciones Futuras
For research on 4-chloroindene-1,3-dione include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into its potential use in the development of new materials and its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted into its potential use in the treatment of certain diseases.
Propiedades
IUPAC Name |
4-chloroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCBGWAJWAOXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495658 | |
| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indene-1,3(2H)-dione | |
CAS RN |
20926-88-9 | |
| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



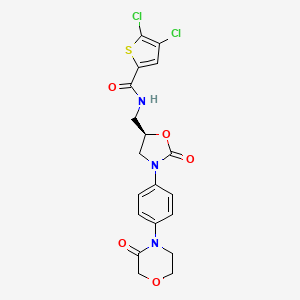
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
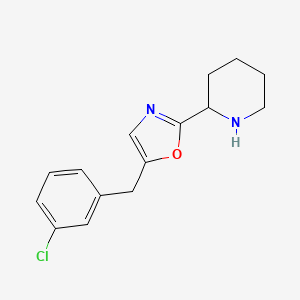

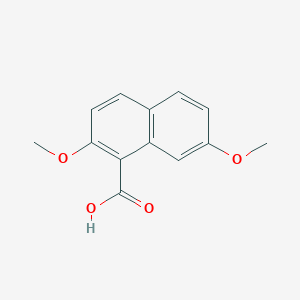
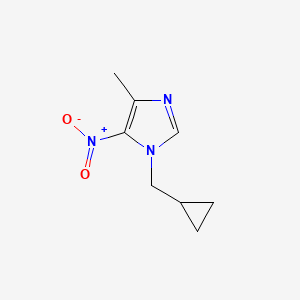

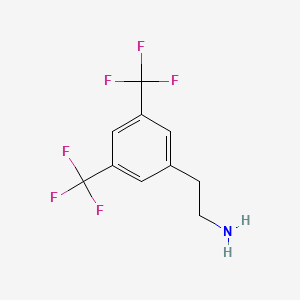

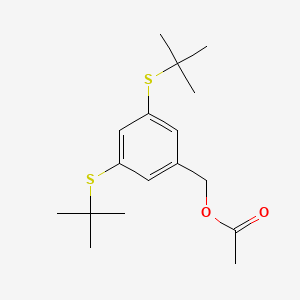
![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)
